molecular formula C5H10O4 B1352682 1,4,5-Trihydroxypentan-2-one CAS No. 3343-53-1

1,4,5-Trihydroxypentan-2-one

Cat. No. B1352682
CAS RN: 3343-53-1
M. Wt: 134.13 g/mol
InChI Key: KKLZOXZZESQNKR-UHFFFAOYSA-N
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Description

1,4,5-Trihydroxypentan-2-one, also known as THP, is a sugar-derived small molecule. It has a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol .

Scientific Research Applications

Chemical Synthesis and Biochemical Applications

1,4,5-Trihydroxypentan-2-one and its derivatives are utilized as building blocks in the synthesis of complex molecules. For instance, they are employed in various synthetic strategies involving aldol-coupling reactions catalyzed by organocatalysts, enzymes, or metal-organic catalysts. These methodologies facilitate the formation of substituted dihydroxybutanones and di- and tri-hydroxypentanones, which are essential for constructing carbohydrates and other natural products. This versatility underscores the molecule's importance in organic chemistry and biochemistry, providing routes to enantiopure compounds with potential applications in drug development and other areas of chemical research (Derar Al-Smadi et al., 2019).

Bioactive Compound Synthesis

Trihydroxypentanone derivatives have been synthesized and studied for their ability to complex with amino acids, indicating potential applications in pharmaceuticals and materials science. For example, the synthesis and amino acids complexation of tripodal hexasubstituted benzene chiral receptors reveal the potential of these compounds in the development of new chiral ligands, which could have implications in medicinal chemistry and the study of molecular interactions (S. Choksakulporn et al., 2015).

Green Chemistry and Catalysis

In the realm of green chemistry, trihydroxypentanone derivatives are synthesized via environmentally friendly methods. These compounds have shown promise as tyrosinase inhibitors and antibrowning agents, offering a sustainable approach to addressing issues related to food preservation and the cosmetic industry. Such studies highlight the compound's utility in producing high-efficiency tyrosinase inhibitors through one-pot green procedures, underscoring its relevance in developing new, more sustainable chemical processes (Xue Dong et al., 2016).

Biological and Medicinal Applications

Research on trihydroxypentanone derivatives also explores their biological activities, such as inhibiting quorum sensing and biofilm formation in bacteria. This area of study opens up possibilities for developing new antibacterial agents that target bacterial communication pathways, offering an innovative approach to combatting antibiotic resistance (M. Kadirvel et al., 2014).

Energy and Fuels

Furthermore, derivatives of trihydroxypentanone are investigated for their application in energy and fuels, particularly as additives in diesel to improve fuel properties and reduce emissions. This research contributes to the ongoing search for alternative and more environmentally friendly fuel options, demonstrating the compound's potential in enhancing the performance and sustainability of internal combustion engines (N. Yilmaz et al., 2017).

properties

IUPAC Name

1,4,5-trihydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLZOXZZESQNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955061
Record name 1,4,5-Trihydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Trihydroxypentan-2-one

CAS RN

3343-53-1
Record name 3-Deoxypentosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3343-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1,4,5-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trihydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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